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Compound of Interest

Compound Name: 5H,7H-Dibenzo[b,d]azepin-6-one

Cat. No.: B030713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous clinically significant drugs, including antidepressants and anticonvulsants.[1]

The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional

geometry and the electronic properties of the tricyclic system. This guide provides an in-depth

analysis of the geometry and aromaticity of dibenzoazepine analogues, consolidating data from

crystallographic, spectroscopic, and computational studies. It details the experimental and

theoretical protocols used for their characterization and explores the relationship between

these fundamental physicochemical properties and their biological activity.

Core Geometry of the Dibenzo[b,f]azepine System
The dibenzo[b,f]azepine nucleus consists of a central seven-membered azepine ring fused to

two benzene rings. This system is not planar and typically adopts a folded, butterfly-like

conformation. The degree of this folding is a critical geometric parameter, influencing how the

molecule interacts with biological targets.

Key Geometric Parameters
The conformation of the dibenzo[b,f]azepine core is primarily described by the following

parameters:
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Dihedral Angle (α): The angle between the planes of the two benzene rings. This "folding

angle" is a key indicator of the molecule's three-dimensional shape.

Central Ring Conformation: The seven-membered azepine ring typically exists in a boat

conformation.

Bond Lengths and Angles: Deviations from standard bond lengths, particularly in the central

ring, can indicate strain or electronic delocalization.

Quantitative Geometric Data
The following tables summarize key geometric parameters for the parent 5H-

dibenzo[b,f]azepine and its important analogue, carbamazepine, derived from X-ray

crystallography and computational methods.

Table 1: Geometric Parameters of 5H-Dibenzo[b,f]azepine Analogues
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Compound Method
Dihedral
Angle (α)

C10-C11
Bond
Length (Å)

N5
Deviation
from Plane
(Å)

Reference

5-Methyl-5H-

dibenzo[b,f]a

zepine

X-ray Crystal 47.1 (2)° - 0.483 (2) [2]

5-(4-

Methylbenzyl)

-5H-

dibenzo[b,f]a

zepine

X-ray Crystal 52.59 (6)° - 0.5025 (10) [2]

Carbamazepi

ne (Form I,

Molecule 1)

X-ray Crystal
~125-130°

(Implied)

1.345

(Calculated)
- [1][3]

Carbamazepi

ne (Form III,

P21/n)

X-ray Crystal - - - [4]

5H-

dibenzo[b,f]a

zepine

(Substituted)

DFT-D3

B3LYP
22 - 57° 1.345 - 1.352 - [1]

10,11-

dihydro-5H-

dibenzo[b,f]a

zepine

(Substituted)

DFT-D3

B3LYP
- 1.529 - 1.544 - [1]

Note: The dihedral angle for Carbamazepine is not always reported directly in the same format

but its folded nature is well-established. DFT values represent a range for various substituted

analogues.

Aromaticity of the Tricyclic System
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Aromaticity is a key concept describing the stability and electronic properties of cyclic, planar

molecules with delocalized π-electrons. While the two outer benzene rings are clearly aromatic,

the nature of the central seven-membered ring is more complex and highly dependent on its

conformation and electronic structure.

Aromaticity Indices
Two primary computational methods are used to quantify aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index. A HOMA value

of 1 indicates a fully aromatic system, while a value of 0 (or negative) suggests a non-

aromatic or anti-aromatic character.

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion. Negative NICS values

(e.g., NICS(1)zz, calculated 1 Å above the ring center) are indicative of aromatic character

(diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring

current).

Aromaticity of the Central Azepine Ring
Computational studies suggest a fascinating duality in the aromaticity of the 5H-

dibenzo[b,f]azepine core. The neutral molecule, with its 8 π-electrons in the central ring (if

considering the nitrogen lone pair), is considered anti-aromatic.[1] However, protonation at the

nitrogen atom can lead to a homoaromatic cation, a system where aromaticity is maintained

across a saturated center. The presence of the double bond at the C10-C11 position

contributes to partial aromaticity, which can be quantified by the HOMED (Harmonic Oscillator

Model of Electron Delocalization) parameter.[1]

Table 2: Aromaticity Indices for Dibenzoazepine-Related Structures
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Compound/
Ring

Method Index Value
Aromatic
Character

Reference

5H-

dibenzo[b,f]a

zepine

(Central

Ring)

DFT
Isodesmic

Reaction
-4.1 kcal/mol Antiaromatic [5]

1H-Azepine

(Parent,

Central Ring)

DFT
Isodesmic

Reaction
-9.5 kcal/mol Antiaromatic [5]

Benzene DFT NICS(0) -9.6 ppm Aromatic [5]

5H-

dibenzo[b,f]a

zepine

(Central Ring,

flat)

DFT HOMED ~0.78 Aromatic-like [1][6]

5H-

dibenzo[b,f]a

zepine

(Central Ring,

folded)

DFT HOMED ~-0.25
Antiaromatic-

like
[1][6]

Note: Aromaticity is highly sensitive to the planarity of the central ring. Flatter conformations,

which can be enforced by crystal packing or specific substitutions, show higher aromatic

character.

Experimental and Computational Protocols
Single-Crystal X-ray Crystallography
This technique provides the most definitive data on the solid-state geometry of molecules,

including bond lengths, bond angles, and dihedral angles.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://journals.iucr.org/m/issues/2021/06/00/yc5034/yc5034sup2.pdf
https://journals.iucr.org/m/issues/2021/06/00/yc5034/yc5034sup2.pdf
https://journals.iucr.org/m/issues/2021/06/00/yc5034/yc5034sup2.pdf
https://www.mdpi.com/1420-3049/27/3/790
https://www.researchgate.net/figure/H-NMR-600-MHz-spectrum-of-singular-compound-IMP-drug-and-TX-100-in-D2O_fig3_359059513
https://www.mdpi.com/1420-3049/27/3/790
https://www.researchgate.net/figure/H-NMR-600-MHz-spectrum-of-singular-compound-IMP-drug-and-TX-100-in-D2O_fig3_359059513
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Growth: Single crystals of the dibenzoazepine analogue are grown, typically by slow

evaporation of a suitable solvent (e.g., methanol/water, ethyl acetate/hexane).[2][7]

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Rigaku RAPID II,

Enraf-Nonius CAD-4).[7][8] Data is collected using a specific radiation source (e.g., Cu Kα, λ

= 1.54187 Å or Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 123 K, 173 K, or

room temperature).[7]

Structure Solution and Refinement: The diffraction data is processed to solve the phase

problem and generate an initial electron density map. Software such as SHELXL or Superflip

is used to solve and refine the crystal structure, yielding the final atomic coordinates and

geometric parameters.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the conformation of molecules in solution, providing insights

into the dynamic equilibrium between different conformers.

Methodology:

Sample Preparation: A solution of the dibenzoazepine analogue is prepared in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[9][10]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz, 600 MHz).[10]

Conformational Analysis:

Chemical Shifts: The chemical shifts of protons, particularly on the central ring, are

sensitive to the local magnetic environment and thus to the ring's conformation.

Coupling Constants: Vicinal coupling constants (³J) provide information about dihedral

angles via the Karplus equation.

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is

possible to study the kinetics of conformational interconversion and determine the energy

barriers between different conformers.[11][12]
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2D NMR: Experiments like COSY and NOESY help in assigning signals and determining

through-space proximities between protons, which is crucial for defining the three-

dimensional structure.

Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to predict molecular

geometry, electronic structure, and properties like aromaticity.

Methodology:

Structure Input: An initial 3D structure of the molecule is generated.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation. A common and reliable level of theory for organic molecules is the B3LYP

functional with a basis set like 6-311++G**.[1][13] Grimme's D3 dispersion correction is often

included to better account for non-covalent interactions.[13]

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[13]

Property Calculation: Once the geometry is optimized, properties such as NICS and HOMA

indices can be calculated. NICS values are determined by calculating the magnetic shielding

at a specific point (e.g., the ring center). HOMA values are calculated from the optimized

bond lengths.

Visualization of Key Concepts and Pathways
Structure-Activity Relationship
The geometry and electronic properties of dibenzoazepine analogues are directly linked to their

biological function. The specific three-dimensional shape dictates how the molecule fits into the

binding pocket of its target protein.
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Caption: Relationship between chemical structure, physicochemical properties, and biological

activity.

Experimental Workflow
The characterization of a new dibenzoazepine analogue follows a logical progression from

creation to detailed analysis.
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Caption: Standard experimental and computational workflow for dibenzoazepine analogue

analysis.

Signaling Pathway: Carbamazepine Action
Carbamazepine exerts its anticonvulsant effects primarily by modulating voltage-gated sodium

channels (VGSCs) in neurons, preventing the excessive firing that leads to seizures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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